
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-辛基-4-氧代氧杂环丁烷-2-基)十三烷-2-基 2-甲酰氨基-4-甲基戊酸酯是一种结构独特的复杂有机化合物,它结合了氧杂环丁烷环、长烷烃链和甲酰氨基。
准备方法
合成路线和反应条件
1-(3-辛基-4-氧代氧杂环丁烷-2-基)十三烷-2-基 2-甲酰氨基-4-甲基戊酸酯的合成通常涉及多个步骤:
氧杂环丁烷环的形成: 氧杂环丁烷环可以通过烯烃与羰基化合物在紫外光下或使用光引发剂进行 [2+2] 环加成反应来合成。
辛基链的连接: 辛基链可以通过亲核取代反应引入,其中辛基卤化物在强碱存在下与氧杂环丁烷环反应。
十三烷-2-基的形成: 此步骤涉及在碱性条件下用十三烷基卤化物烷基化合适的先驱体。
甲酰氨基的引入: 甲酰氨基可以通过中间体化合物在脱水剂存在下与甲酰胺反应引入。
最终偶联反应: 最后一步涉及在酸性条件下用 2-甲酰氨基-4-甲基戊酸酯化中间体化合物。
工业生产方法
该化合物的工业生产可能涉及上述合成路线的优化版本,重点是最大限度地提高产率并降低成本。这可能包括使用连续流动反应器、先进的催化剂和自动化合成技术。
化学反应分析
反应类型
1-(3-辛基-4-氧代氧杂环丁烷-2-基)十三烷-2-基 2-甲酰氨基-4-甲基戊酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以用强氧化剂如高锰酸钾或三氧化铬氧化,导致形成羧酸或酮。
还原: 还原反应可以使用还原剂如氢化铝锂或硼氢化钠进行,导致形成醇或胺。
取代: 亲核取代反应可以在烷烃链上发生,其中卤化物或其他离去基团被亲核试剂如胺或硫醇取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾,乙酸中的三氧化铬。
还原: 干燥醚中的氢化铝锂,甲醇中的硼氢化钠。
取代: 在强碱如氢化钠或叔丁醇钾存在下的烷基卤化物。
主要形成的产物
氧化: 羧酸、酮。
还原: 醇、胺。
取代: 具有各种官能团的烷基化产物。
科学研究应用
1-(3-辛基-4-氧代氧杂环丁烷-2-基)十三烷-2-基 2-甲酰氨基-4-甲基戊酸酯在科学研究中具有多种应用:
材料科学: 该化合物可以用作合成具有独特机械和热性能的新型聚合物和材料的构建块。
药物: 它可能作为具有潜在治疗应用的生物活性分子的合成中间体。
有机合成: 该化合物独特的结构使其成为开发新的合成方法和研究反应机理的宝贵试剂。
生物学研究: 它可用于研究酶-底物相互作用和开发酶抑制剂。
作用机制
1-(3-辛基-4-氧代氧杂环丁烷-2-基)十三烷-2-基 2-甲酰氨基-4-甲基戊酸酯的作用机制取决于其具体的应用:
在材料科学中: 该化合物的氧杂环丁烷环可以进行开环聚合,导致形成具有增强性能的交联聚合物。
在药物中: 甲酰氨基可以与酶或受体等生物靶标相互作用,可能抑制其活性或调节其功能。
在有机合成中: 该化合物可以在各种反应中充当亲核试剂或亲电试剂,促进新的化学键的形成。
相似化合物的比较
类似化合物
1-(3-辛基-4-氧代氧杂环丁烷-2-基)十三烷-2-基 2-乙酰氨基-4-甲基戊酸酯: 结构相似,但乙酰氨基取代了甲酰氨基。
1-(3-辛基-4-氧代氧杂环丁烷-2-基)十三烷-2-基 2-甲酰氨基-4-乙基戊酸酯: 结构相似,但戊酸酯部分上的甲基被乙基取代。
独特性
1-(3-辛基-4-氧代氧杂环丁烷-2-基)十三烷-2-基 2-甲酰氨基-4-甲基戊酸酯因其氧杂环丁烷环、长烷烃链和甲酰氨基的组合而独一无二。
属性
分子式 |
C31H57NO5 |
|---|---|
分子量 |
523.8 g/mol |
IUPAC 名称 |
1-(3-octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C31H57NO5/c1-5-7-9-11-13-14-15-16-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-17-12-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33) |
InChI 键 |
QYVBRBCSILZWFP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCCCC)OC(=O)C(CC(C)C)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)
![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)
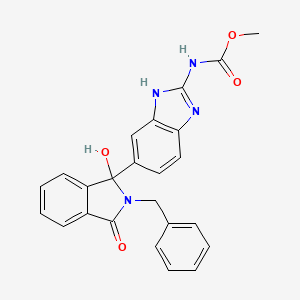
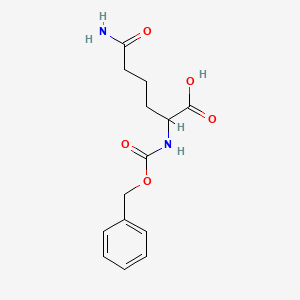
![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)
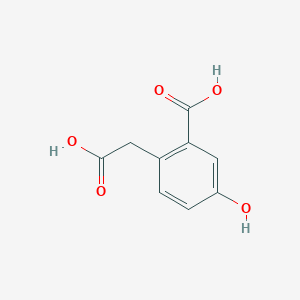
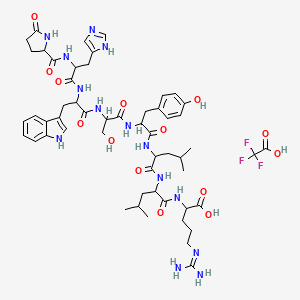
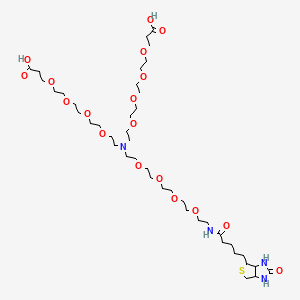

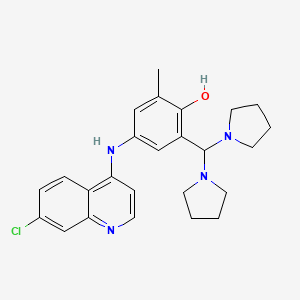

![(9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate](/img/structure/B12293747.png)
![(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt](/img/structure/B12293758.png)
